1-(2,4-Dichlorophenyl)-4-fluoronaphthalene
Description
Significance of Aryl-Naphthalene Scaffolds in Chemical Research
Aryl-naphthalene scaffolds are structural motifs of considerable interest in chemical research, particularly in the realm of medicinal chemistry and materials science. These frameworks, consisting of a naphthalene (B1677914) ring system linked to an aryl group, form the core of many biologically active compounds. Naturally occurring arylnaphthalene lactones, a subclass of lignans, are found in various medicinal plants and have demonstrated a wide array of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory properties. nih.govrsc.org The inherent cytotoxicity of the naphthalene moiety, coupled with the diverse functionalities that can be introduced via the aryl substituent, makes this scaffold a versatile platform for drug discovery. nih.gov
In medicinal chemistry, the aryl-naphthalene lignan scaffold has been identified as a novel framework for potent and specific inhibitors of enzymes like phosphodiesterase 5 (PDE5). acs.org The modular nature of this scaffold allows for systematic modifications of substituents on both the aryl and naphthalene rings, enabling the fine-tuning of biological activity and specificity. acs.org This adaptability has spurred significant interest in the synthesis of diverse libraries of arylnaphthalene derivatives to explore their therapeutic potential against a range of diseases. nih.govrsc.orgacs.org
Overview of Halogenated Organic Compounds in Advanced Chemical Synthesis
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into an organic compound, is a fundamental and widely utilized transformation in modern chemical synthesis. mt.comwikipedia.org Halogenated organic compounds are not only significant as end products but also serve as versatile intermediates for the synthesis of more complex molecules. mt.comrsc.orgbritannica.com The presence of a halogen atom can profoundly influence the physicochemical properties of a molecule, including its stability, lipophilicity, and biological activity. rsc.org
The introduction of halogen atoms, particularly fluorine and chlorine, is a common strategy in the development of pharmaceuticals and agrochemicals. mt.comrsc.org For instance, it is estimated that approximately 20% of active pharmaceutical ingredients contain a halogen atom. rsc.org The carbon-halogen bond can alter the electronic nature of a molecule, affect its conformation, and block metabolic pathways, thereby enhancing its therapeutic efficacy. rsc.org Furthermore, organobromides and organoiodides are valuable intermediates in cross-coupling reactions, providing a means to form new carbon-carbon bonds and construct complex molecular architectures. mt.com
| Property | Influence of Halogenation |
| Reactivity | The reactivity of organohalogens is dependent on the specific halogen, with the C-I bond being the weakest and most reactive, and the C-F bond being the strongest and least reactive. mt.combritannica.com |
| Biological Activity | Halogenation can significantly enhance the therapeutic potential of a molecule. mt.comrsc.org |
| Physicochemical Properties | Halogens can modify a compound's lipophilicity, stability, and conformation. rsc.org |
| Synthetic Utility | Halogenated compounds are crucial intermediates for creating more complex molecules through reactions like cross-coupling. mt.com |
Positioning of 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene within Polycyclic Aromatic Chemistry
This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings. wikipedia.orgnih.gov Naphthalene, with its two fused rings, is the simplest PAH. wikipedia.org PAHs are known for their characteristic high melting and boiling points, low vapor pressure, and low aqueous solubility, properties that generally decrease with increasing molecular weight. healthandenvironment.org
The introduction of both chlorine and fluorine atoms onto the biaryl naphthalene scaffold of this compound places it in a unique position within polycyclic aromatic chemistry. The dichlorophenyl group introduces significant steric bulk and alters the electronic properties of the phenyl ring. The fluorine atom on the naphthalene ring, while the smallest of the halogens, is the most electronegative and can form the strongest bond with carbon, imparting high stability to that part of the molecule. mt.com The combination of these different halogen substituents on a rigid polycyclic aromatic framework suggests a compound with distinct physicochemical properties and potential for applications in materials science, where PAHs are explored for their electronic and optical properties. kent.ac.uk
Current Gaps and Future Research Directions in the Field
The field of halogenated biaryl naphthalene derivatives, while promising, still contains significant knowledge gaps. A primary gap is the limited exploration of compounds with mixed halogenation patterns, such as this compound. Much of the existing research has focused on derivatives with identical halogen substituents or on arylnaphthalene lactones with oxygen-containing functional groups.
Future research should be directed towards the systematic synthesis and characterization of novel halogenated biaryl naphthalenes. This would involve developing efficient synthetic methodologies to introduce various halogen combinations onto the scaffold. A key area of investigation would be the exploration of the structure-activity relationships of these compounds. By systematically varying the halogen substitution patterns and positions, it may be possible to fine-tune the electronic, optical, and biological properties of these molecules.
Further research is also needed to understand the potential applications of these compounds. For instance, their unique photophysical properties could be investigated for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. Their biological activity should also be screened to determine their potential as new therapeutic agents. The lack of detailed studies on compounds like this compound highlights a fertile ground for new discoveries in the field of polycyclic aromatic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C16H9Cl2F |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-10-5-6-13(15(18)9-10)12-7-8-16(19)14-4-2-1-3-11(12)14/h1-9H |
InChI Key |
UHXMEAHPQRUTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization of 1 2,4 Dichlorophenyl 4 Fluoronaphthalene
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. For 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene, the most logical disconnection is the C-C bond between the naphthalene (B1677914) and dichlorophenyl rings. This disconnection points towards a cross-coupling reaction as the key bond-forming step.
This leads to two primary sets of synthons, and their corresponding synthetic equivalents:
Disconnection A: An electrophilic 4-fluoronaphthalene derivative and a nucleophilic 2,4-dichlorophenyl species.
Disconnection B: A nucleophilic 4-fluoronaphthalene derivative and an electrophilic 2,4-dichlorophenyl species.
These disconnections suggest that the final synthetic step would likely involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura, Negishi, or Kumada coupling, which are well-established methods for forming C-C bonds between aromatic rings. The choice of a specific cross-coupling reaction will depend on the availability of starting materials, functional group tolerance, and desired reaction conditions.
Overview of Established Synthetic Routes to Substituted Naphthalenes and Dichlorophenyl Moieties
The successful synthesis of the target molecule relies on the efficient preparation of its key precursors: a suitably functionalized 4-fluoronaphthalene and a 2,4-dichlorophenyl coupling partner.
Halogenation Strategies
Halogenation is a fundamental transformation for introducing reactive handles onto aromatic rings, which are essential for subsequent cross-coupling reactions.
For the naphthalene moiety, direct halogenation of naphthalene itself often leads to substitution at the 1-position. wikipedia.org For instance, the chlorination or bromination of naphthalene can proceed without a catalyst to yield 1-chloronaphthalene (B1664548) and 1-bromonaphthalene, respectively. wikipedia.org To introduce a halogen at the desired 1-position of 4-fluoronaphthalene, electrophilic halogenation would be a primary approach. The fluorine atom is an ortho-, para-director, but the steric hindrance at the 3-position and the higher reactivity of the alpha-position of naphthalene would likely favor substitution at the 1- or 8-position.
The 2,4-dichlorophenyl moiety is typically derived from dichlorobenzene. Further halogenation of 1,3-dichlorobenzene (B1664543) would not be a regioselective route to the required 1-bromo-2,4-dichlorobenzene (B72097) or other necessary precursors. Therefore, multi-step sequences involving nitration, reduction, diazotization, and Sandmeyer reactions are often employed to introduce the required functionalities at specific positions.
Aromatic Substitution Reactions (Electrophilic and Nucleophilic)
Electrophilic Aromatic Substitution: This class of reactions is crucial for the functionalization of both the naphthalene and dichlorobenzene rings. Nitration, sulfonation, and Friedel-Crafts reactions are common methods to introduce substituents that can then be converted into halogens or other groups required for cross-coupling. units.it For naphthalene, electrophilic attack preferentially occurs at the α-position (1-position) due to the greater stability of the resulting carbocation intermediate. wikipedia.org
Nucleophilic Aromatic Substitution: While less common for simple aryl halides, nucleophilic aromatic substitution (SNAr) can be a viable strategy, particularly when the aromatic ring is activated by electron-withdrawing groups. For instance, in a highly functionalized naphthalene system, a methoxy (B1213986) group has been shown to be displaced by various nucleophiles. elsevierpure.com In the context of the dichlorophenyl moiety, the two chlorine atoms are deactivating and ortho-, para-directing for electrophilic substitution. However, they activate the ring towards nucleophilic attack, although harsh conditions are often required.
Direct Synthesis Approaches to this compound
The most direct and efficient methods for constructing the target biaryl system involve palladium-catalyzed cross-coupling reactions. These reactions offer high yields, good functional group tolerance, and predictable stereochemistry.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Kumada, Negishi)
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid coupling partners. mdpi.com The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary routes are feasible:
Route A: Coupling of 1-halo-4-fluoronaphthalene with 2,4-dichlorophenylboronic acid.
Route B: Coupling of 4-fluoronaphthalene-1-boronic acid with a 1-halo-2,4-dichlorobenzene.
The choice between these routes would depend on the ease of synthesis and stability of the respective boronic acid and halide precursors.
Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophilic partner, coupling with an aryl halide in the presence of a nickel or palladium catalyst. google.com While Grignard reagents are highly reactive, their functional group tolerance is lower than that of boronic acids. A potential route would involve the reaction of a 2,4-dichlorophenyl Grignard reagent with 1-halo-4-fluoronaphthalene.
Negishi Coupling: The Negishi coupling employs an organozinc reagent as the nucleophile. colab.ws Organozinc reagents are generally more reactive than organoboranes but less reactive than Grignard reagents, offering a balance of reactivity and functional group compatibility. The synthesis could proceed via the coupling of a (2,4-dichlorophenyl)zinc halide with 1-halo-4-fluoronaphthalene.
The success of these cross-coupling reactions is highly dependent on the choice of the palladium catalyst and the supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's selectivity and efficiency.
For Suzuki-Miyaura couplings involving sterically hindered or electron-deficient aryl halides, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to afford the desired product.
Below are interactive data tables summarizing typical catalyst systems and their effects on analogous Suzuki-Miyaura and Negishi cross-coupling reactions.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | units.it |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 | harvard.edu |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | nih.gov |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 90 | 90 | nih.gov |
Table 2: Catalyst Systems for Negishi Coupling of Aryl Halides with Organozinc Reagents
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | THF | 60 | 85 | dntb.gov.ua |
| PdCl₂(dppf) | - | THF | RT | 90 | units.it |
| NiCl₂(dppe) | - | THF | Reflux | 88 | acgpubs.org |
| Pd(OAc)₂ | SPhos | THF | RT | 95 | units.it |
The choice of ligand can significantly impact the outcome of the reaction. For example, bulky biarylphosphine ligands like SPhos and XPhos have shown excellent performance in challenging Suzuki-Miyaura couplings. The electronic properties of the ligand also play a critical role; electron-donating ligands generally accelerate the oxidative addition step. In some cases, ligandless palladium systems or those with N-heterocyclic carbene (NHC) ligands have also proven effective. nih.gov Optimization of the catalyst system, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields and purity of the final product, this compound.
Reaction Condition Optimization
The synthesis of biaryl compounds like this compound is often achieved through cross-coupling reactions. The optimization of reaction conditions is a critical step to maximize yield and purity. Key parameters that are typically varied include the catalyst, ligand, base, solvent, temperature, and reaction time.
For a Suzuki-type coupling, a plausible route would involve the reaction of a 4-fluoronaphthalene boronic acid derivative with 1-bromo-2,4-dichlorobenzene. An optimization study would systematically vary the reaction parameters.
Table 1: Hypothetical Optimization of Suzuki Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 75 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | THF | 80 | 68 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 82 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 2-MeTHF | 100 | 78 |
| 6 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (3) | Dioxane | 110 | 85 |
This table is illustrative and not based on published experimental data for this specific compound.
From this hypothetical data, one might conclude that using a lower catalyst loading of Pd(OAc)₂ with SPhos as the ligand and an increased amount of K₃PO₄ in dioxane at 110 °C provides the optimal yield.
Regioselective Metalation and Functionalization
Regioselective metalation is a powerful tool for creating specific carbon-carbon bonds on aromatic rings.
Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid and efficient method for generating organolithium reagents, which can then react with an electrophile. This reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl. To synthesize the target molecule, one could envision a reaction between a lithiated naphthalene species and a dichlorophenyl electrophile, or vice versa.
For instance, reacting 1-bromo-4-fluoronaphthalene (B1202307) with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) would generate 4-fluoro-1-naphthyllithium. This could then be coupled with a 2,4-dichlorophenyl-containing electrophile. The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions.
Directed Ortho Metalation (DOM) Strategies
Directed Ortho Metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) on an aromatic ring using a strong base, typically an organolithium reagent. The DMG, often a heteroatom-containing functional group, coordinates to the lithium, facilitating deprotonation at the adjacent position.
In the context of synthesizing this compound, a DoM strategy could be employed on a suitably substituted naphthalene precursor. For example, if a directing group were present at the 2-position of a 4-fluoronaphthalene derivative, lithiation would be directed to the 1-position. The resulting aryllithium intermediate could then be quenched with an appropriate 2,4-dichlorophenyl electrophile. The strength of the DMG and the choice of base are critical for the success of DoM reactions.
Other Coupling Reactions (e.g., Grignard Reagent Applications)
Grignard reagents offer an alternative to organolithium compounds for forming carbon-carbon bonds. A Grignard reagent could be prepared from either 1-bromo-4-fluoronaphthalene or a suitable dihalochlorobenzene derivative.
For example, 4-fluoro-1-naphthylmagnesium bromide could be formed by reacting 1-bromo-4-fluoronaphthalene with magnesium metal. This Grignard reagent could then participate in a nickel- or palladium-catalyzed cross-coupling reaction with 1,2,4-trichlorobenzene, where selective coupling at the 1-position would be desired. The reactivity and selectivity of Grignard reactions can be highly dependent on the solvent, temperature, and the specific catalyst system employed.
Optimization of Synthetic Pathways
Yield Enhancement Strategies
Process Parameter Optimization: As shown in the hypothetical Suzuki coupling optimization, systematically adjusting parameters like temperature, concentration, and stoichiometry can significantly improve yields.
Catalyst and Ligand Screening: The choice of catalyst and ligands is paramount in cross-coupling reactions. High-throughput screening of various palladium catalysts and phosphine ligands can identify the most efficient system for a particular transformation.
Purification Method Improvement: Minimizing product loss during workup and purification is crucial. Techniques like crystallization, which can be more efficient than chromatography for large-scale synthesis, should be explored.
Purity and Scalability Considerations
The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on achieving high purity and developing a scalable process. These two aspects are intrinsically linked, as purification challenges often represent a major bottleneck in scaling up chemical manufacturing.
Purity Profile and Impurity Removal
Potential impurities in the synthesis of biaryl compounds like this compound typically include unreacted starting materials, homocoupled byproducts (e.g., dimerization of the boronic acid or aryl halide in a Suzuki coupling), and isomeric impurities. Achieving the high purity required for pharmaceutical intermediates (often >99.5%) necessitates robust purification strategies. google.com
Standard and advanced techniques for purification include:
Crystallization/Recrystallization: This is a classic and cost-effective method for purifying solid compounds. europeanpharmaceuticalreview.com Its success depends on the compound's solubility properties and the nature of the impurities.
Column Chromatography: While highly effective at the lab scale, traditional silica (B1680970) gel chromatography can be costly and generate significant solvent waste, making it less ideal for large-scale production. nih.govacs.org
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high-resolution separation and is a standard for removing challenging impurities from active pharmaceutical ingredients (APIs) and intermediates at a multi-kilogram scale. europeanpharmaceuticalreview.com
Supercritical Fluid Chromatography (SFC): SFC is recognized for its superior performance over classical liquid chromatography in certain applications, offering benefits like different selectivity, lower costs, and a better environmental footprint. europeanpharmaceuticalreview.com
Organic Solvent Nanofiltration (OSN): OSN is a membrane-based technology that separates molecules based on size, allowing for the removal of low molecular weight impurities from higher molecular weight APIs or intermediates. europeanpharmaceuticalreview.com
Interactive Table: Purification Methodologies for Biaryl Compounds
| Purification Method | Principle | Advantages | Scalability Considerations |
| Crystallization | Differential solubility of the compound and impurities in a solvent system. | Cost-effective, can yield very high purity. | Highly scalable, dependent on finding a suitable solvent system. |
| Column Chromatography | Adsorption/partitioning on a stationary phase (e.g., silica). | High resolution for a wide range of compounds. | Can be expensive and generate large volumes of solvent waste at scale. |
| Prep-HPLC | High-resolution liquid chromatography on a preparative scale. | Excellent for removing closely related impurities, reproducible. europeanpharmaceuticalreview.com | Available at multi-kg scale, but can be resource-intensive. |
| SFC | Chromatography using a supercritical fluid (e.g., CO2) as the mobile phase. | Faster, greener (less organic solvent), different selectivity. europeanpharmaceuticalreview.com | Increasingly used for preparative scale in the pharmaceutical industry. |
| OSN | Size-exclusion using a solvent-stable membrane. | Continuous process, can be used for catalyst or impurity removal. europeanpharmaceuticalreview.com | Scalable for continuous manufacturing processes. |
Scalability Challenges and Solutions
Scaling up the synthesis of this compound involves addressing several challenges:
Reaction Conditions: Reactions requiring very high temperatures, pressures, or cryogenic conditions can be difficult and expensive to scale.
Catalyst Cost and Efficiency: Many biaryl syntheses rely on precious metal catalysts like palladium. nih.gov Scalability requires minimizing catalyst loading, ensuring high turnover numbers, and implementing catalyst recycling strategies.
Process Safety and Automation: Exothermic reactions or the use of hazardous reagents demand careful thermal management and process control, often facilitated by continuous flow chemistry setups. nih.gov
Modern synthetic approaches that enhance scalability include the use of highly efficient and recyclable nanocatalysts and microwave-assisted synthesis, which can significantly reduce reaction times and improve energy efficiency, making it an appealing option for scaling. nih.govacs.org
Sustainable and Green Chemistry Aspects in Synthesis
Adhering to the principles of green chemistry is crucial for developing environmentally responsible and economically viable synthetic routes. For a biaryl compound like this compound, this involves optimizing the reaction to minimize waste, reduce energy consumption, and avoid toxic substances.
Key green strategies applicable to biaryl synthesis include:
Aqueous Medium Synthesis: Performing reactions like the Suzuki-Miyaura coupling in water instead of organic solvents dramatically improves the environmental profile of the process. nih.gov
Recyclable Catalysts: The development of heterogeneous catalysts, such as palladium supported on nanocrystals (e.g., LaPO4·Pd), allows for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of activity. nih.gov
Transition-Metal-Free Synthesis: To circumvent the cost and toxicity associated with transition metals, protocols for direct C-H arylation are being developed that use alternative activation methods, such as photochemical or base-promoted homolytic aromatic substitution. acs.orgorganic-chemistry.org
Energy Efficiency: Microwave irradiation offers a more efficient heating method compared to conventional oil baths, leading to shorter reaction times, higher yields, and reduced energy consumption. acs.org
Electrochemical Synthesis: Electrosynthesis represents a greener approach by using electricity (electrons) to drive reactions, replacing chemical oxidants or reducing agents and thereby reducing waste generation. mdpi.com
Interactive Table: Comparison of Synthetic Approaches for Biaryls
| Feature | Traditional Approach (e.g., Classic Suzuki) | Green Chemistry Approach |
| Solvent | Organic solvents (e.g., Toluene, Dioxane). | Water, Deep Eutectic Solvents. nih.govmdpi.com |
| Catalyst | Homogeneous palladium complexes. | Recyclable nanocatalysts, ligand-free systems, or metal-free conditions. nih.govrsc.org |
| Energy Input | Conventional heating (oil bath). | Microwave irradiation, ambient temperature reactions. acs.orgrsc.org |
| Atom Economy | Can be moderate; byproducts from ligands and bases. | Higher, especially in direct C-H activation which avoids pre-functionalization. acs.org |
| Waste | Stoichiometric inorganic salts, used catalyst, organic solvents. | Minimal waste (e.g., NaCl/KCl), recyclable catalyst. nih.gov |
Advanced Spectroscopic and Crystallographic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show signals in the aromatic region (typically 6.5-8.5 ppm). The protons on the fluoronaphthalene ring system and the dichlorophenyl ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons and potentially with the fluorine atom. The integration of these signals would correspond to the number of protons in each unique environment.
Hypothetical ¹H NMR Data Table (Note: This data is illustrative and not based on experimental results.)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.2-7.8 | m | N/A | 9H | Aromatic Protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. Given the structure of this compound, 16 distinct carbon signals would be expected, unless there is accidental signal overlap. The chemical shifts would indicate the type of carbon (e.g., aromatic C-H or quaternary). Carbons bonded to electronegative atoms like fluorine and chlorine would appear at characteristic chemical shifts.
Hypothetical ¹³C NMR Data Table (Note: This data is illustrative and not based on experimental results.)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 110-165 | Aromatic Carbons |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to a naphthalene (B1677914) ring. Furthermore, this signal would likely appear as a multiplet due to coupling with nearby protons on the naphthalene ring, providing crucial information about its position.
Hypothetical ¹⁹F NMR Data Table (Note: This data is illustrative and not based on experimental results.)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| -110 to -125 | m | N/A | Ar-F |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly attached to, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key to connecting the dichlorophenyl ring to the fluoronaphthalene ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons that are close to each other, which is vital for determining the three-dimensional conformation of the molecule, particularly the relative orientation of the two aromatic ring systems.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic rings, C=C stretching of the aromatic rings, and C-Cl and C-F bond stretching.
Hypothetical IR Data Table (Note: This data is illustrative and not based on experimental results.)
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | Stretching | Aromatic C-H |
| 1600-1450 | Stretching | Aromatic C=C |
| 1250-1100 | Stretching | Ar-F |
| 850-750 | Stretching | Ar-Cl |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₆H₉Cl₂F), HRMS would confirm this formula by matching the experimental mass to the calculated theoretical mass. The isotopic pattern observed for the molecular ion would also be characteristic of a compound containing two chlorine atoms.
Hypothetical HRMS Data Table (Note: This data is illustrative and not based on experimental results.)
| Value | |
|---|---|
| Molecular Formula | C₁₆H₉Cl₂F |
| Calculated Mass [M]⁺ | 290.0143 |
| Measured Mass [M]⁺ | 290.0145 |
X-ray Crystallography for Solid-State Molecular Architecture
Precise structural information for the specific chemical compound “this compound” is not publicly available in the form of published X-ray crystallography data. General principles of X-ray crystallography allow for the detailed determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and the arrangement of molecules within a crystal lattice. nih.govcaltech.eduspringernature.com This powerful technique would be essential for a definitive analysis of the compound's solid-state characteristics.
In the absence of specific data for this compound, the following sections outline the types of analyses that would be conducted if a suitable single crystal were available for diffraction studies. The discussion draws upon general principles and findings for structurally related fluorinated and chlorinated aromatic compounds to hypothesize potential structural features.
Crystal Packing and Unit Cell Analysis
Should crystallographic data become available, the initial step in the analysis would involve the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice. These parameters include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ), which define the crystal system (e.g., monoclinic, orthorhombic, triclinic).
Hypothetical Unit Cell Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 14.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1447 |
Note: This table is purely illustrative and not based on experimental data.
The arrangement of molecules within this unit cell, known as crystal packing, would be a key area of investigation. The packing efficiency is influenced by the molecule's shape and the nature of its intermolecular interactions.
Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking, Hydrogen Bonding)
The solid-state structure of this compound would likely be governed by a variety of non-covalent interactions. Studies on other halogenated naphthalenes suggest that interactions involving halogen atoms play a significant role. rsc.orgchemrxiv.orgchemrxiv.org
Halogen Bonding: The chlorine atoms on the phenyl ring could act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.
π-π Stacking: The planar naphthalene and phenyl rings would be expected to engage in π-π stacking interactions, where the aromatic rings arrange themselves in a parallel or offset fashion. This is a common feature in the crystal structures of polycyclic aromatic compounds. whiterose.ac.uk
Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Significance |
|---|---|---|---|
| Halogen Bonding | C-Cl | Aromatic π-system | Directional, influencing packing |
| π-π Stacking | Naphthalene/Phenyl rings | Naphthalene/Phenyl rings | Contributes to crystal stability |
| C–H···F Hydrogen Bonding | Aromatic C-H | Fluorine | Weak, contributes to packing |
Note: This table is a hypothetical representation of potential interactions.
Conformational Analysis in the Crystalline State
X-ray crystallography would provide a precise snapshot of the molecule's conformation in the solid state. A key conformational parameter for this compound is the dihedral angle between the naphthalene and the 2,4-dichlorophenyl ring systems. This angle is determined by the rotation around the single bond connecting the two aromatic moieties.
The observed conformation in the crystal is the result of a balance between intramolecular steric effects and the optimization of intermolecular packing forces. The presence of the chlorine and fluorine substituents would influence the preferred rotational angle to minimize steric hindrance while maximizing favorable intermolecular contacts. Analysis of related structures suggests that a non-planar conformation is likely, with a significant twist between the two aromatic rings. researchgate.netaalto.fi
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. nih.govresearchgate.net
The optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The result is a stable, ground-state geometry. The energy landscape can be further explored to identify various local minima (stable conformers) and transition states that connect them.
Below is an illustrative table of selected optimized geometric parameters for this compound that would be obtained from a typical DFT calculation.
Table 1: Hypothetical Optimized Geometric Parameters from DFT Calculations
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-C (inter-ring) | 1.49 Å |
| Bond Length | C-F (naphthalene) | 1.36 Å |
| Bond Length | C-Cl (ortho) | 1.74 Å |
| Bond Length | C-Cl (para) | 1.73 Å |
| Bond Angle | C-C-C (inter-ring) | 120.5° |
| Dihedral Angle | C(naphthyl)-C(naphthyl)-C(phenyl)-C(phenyl) | 48.5° |
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. taylorandfrancis.com It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). libretexts.org
The energy of the HOMO (EHOMO) indicates the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
For this compound, FMO analysis would reveal how the electron density is distributed in these key orbitals, highlighting the regions most susceptible to nucleophilic or electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.90 |
| HOMO-LUMO Gap (ΔE) | 4.95 |
An Electrostatic Potential Surface (EPS) map, also referred to as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. libretexts.orglibretexts.org It is a valuable tool for visualizing regions that are electron-rich or electron-poor, which helps predict how a molecule will interact with other charged species. wolfram.com
In an EPS map, colors are used to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green or yellow areas represent regions with a relatively neutral potential. researchgate.netwalisongo.ac.id
For this compound, an EPS map would likely show negative potential (red) concentrated around the electronegative fluorine and chlorine atoms. Positive potential (blue) would be expected over the hydrogen atoms of the aromatic rings.
Conformational Analysis and Rotational Barriers
The three-dimensional shape of a molecule is often not rigid. Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be achieved through the rotation of single bonds.
Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the conformational flexibility of molecules. MM uses classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid exploration of different conformations.
MD simulations model the physical movements of atoms and molecules over time. By simulating these movements, researchers can observe how this compound explores its conformational space, identifying the most populated (energetically favorable) conformations and the dynamics of transitions between them. The primary source of conformational isomerism in this molecule is the rotation around the single bond connecting the dichlorophenyl ring to the fluoronaphthalene ring system.
To quantify the energy associated with conformational changes, a Potential Energy Surface (PES) scan can be performed. This involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step.
For this compound, a PES scan of the dihedral angle defining the rotation between the two aromatic rings would be particularly informative. Such a scan would reveal the energy barriers that must be overcome for the rings to rotate relative to one another. biomedres.us The minima on the PES correspond to stable, low-energy conformers, while the maxima represent high-energy transition states. This analysis helps to determine the preferred orientation of the two ring systems and the energetic cost of deviating from it.
Table 3: Hypothetical Potential Energy Surface Scan Data for Inter-ring Rotation
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.5 | Eclipsed (Transition State) |
| 45 | 0.0 | Gauche (Global Minimum) |
| 90 | 2.1 | Ortho-gonal (Transition State) |
| 135 | 0.2 | Gauche (Local Minimum) |
| 180 | 5.8 | Eclipsed (Transition State) |
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, aiding in the structural elucidation of novel compounds. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. nih.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT calculations to determine NMR shielding tensors, from which chemical shifts are derived. nih.gov
For a molecule such as this compound, predicting the 1H, 13C, and 19F NMR spectra would involve several computational steps. Initially, the molecule's geometry would be optimized to find its most stable three-dimensional conformation. Subsequently, NMR shielding calculations would be performed on this optimized structure. The choice of the DFT functional and basis set is crucial for the accuracy of the prediction. For 13C NMR chemical shifts, a variety of functionals have been benchmarked, with long-range corrected functionals often showing improved performance. acs.org Similarly, for 1H NMR predictions, specific functionals have been developed to yield high accuracy. nih.gov For 19F NMR, which is highly sensitive to the electronic environment, specialized computational protocols are often necessary to achieve reliable predictions. worktribe.com
The predicted isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for 1H and 13C NMR, which is also calculated at the same level of theory.
Table 1: Illustrative Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: The following data is illustrative and represents a hypothetical outcome of DFT calculations, as specific experimental or calculated data for this compound is not readily available in the public domain.)
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic 1H | 7.2 - 8.2 | Complex multiplet patterns expected due to coupling between protons on both the naphthalene (B1677914) and dichlorophenyl rings. |
| Aromatic 13C | 110 - 140 | Chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. |
| 13C attached to Fluorine | ~160 (with C-F coupling) | A large one-bond carbon-fluorine coupling constant (1JCF) would be expected. |
| 13C attached to Chlorine | ~130-135 | The effect of chlorine on the chemical shift of the attached carbon. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the formation of complex molecules like this compound. A plausible synthetic route for this compound is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. mdpi.comrsc.org This would likely involve the coupling of a dichlorophenyl boronic acid derivative with a fluoronaphthalene halide or triflate.
Theoretical studies can map out the entire reaction pathway, identifying key intermediates, transition states, and the associated energy barriers. researchgate.netnih.gov This provides a step-by-step understanding of how the reaction proceeds. The catalytic cycle of a Suzuki-Miyaura reaction, for instance, typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net
Computational chemists can model each of these steps to determine the geometry of the transition states and the activation energy required. This information helps in understanding the factors that control the reaction's rate and selectivity. For example, the electronic properties and steric bulk of the phosphine (B1218219) ligands on the palladium catalyst can be computationally varied to predict their effect on the reaction outcome. Such studies can guide the optimization of reaction conditions to improve yield and minimize byproducts. mdpi.com
Table 2: Hypothetical Energy Profile for a Key Step in the Suzuki-Miyaura Synthesis of this compound (Note: This table is a simplified, illustrative representation of what a computational study might reveal about a single step in the reaction mechanism.)
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reductive Elimination | Reactant Complex (Aryl-Pd-Aryl) | 0.0 |
| Transition State | +15.2 | |
| Product Complex (Pd-Product) | -25.7 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govsemanticscholar.org For a compound like this compound, which is a halogenated polycyclic aromatic hydrocarbon, QSAR/QSPR studies are particularly relevant for predicting properties such as toxicity, environmental fate, and bioavailability. nih.govnih.govnih.gov
To build a QSAR/QSPR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors are numerical representations of various aspects of the molecule's structure and electronic properties. For halogenated aromatic hydrocarbons, important descriptors often include:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight and connectivity indices.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and include properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial atomic charges. nih.gov
Hydrophobicity descriptors: The octanol-water partition coefficient (logP) is a common descriptor that quantifies a molecule's lipophilicity.
Once these descriptors are calculated for a training set of molecules with known activities or properties, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that can predict the activity or property for new, untested compounds like this compound. arxiv.org
Table 3: Examples of QSAR/QSPR Descriptors Potentially Relevant for this compound (Note: The values in this table are hypothetical and for illustrative purposes only.)
| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance |
|---|---|---|---|
| Topological | Molecular Weight | 291.13 g/mol | Related to size and transport properties. |
| Electronic | HOMO Energy | -6.5 eV | Indicator of electron-donating ability. |
| Electronic | LUMO Energy | -1.2 eV | Indicator of electron-accepting ability and reactivity. |
| Hydrophobicity | logP | 5.8 | Predicts bioaccumulation and membrane permeability. |
| Steric | Molecular Volume | 250 ų | Related to how the molecule fits into biological receptors. |
Reactivity, Derivatization, and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the naphthalene (B1677914) core of 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene is a complex process due to the presence of multiple substituents that influence the regioselectivity of the reaction.
The fluorine atom at the C4 position and the chlorine atoms on the phenyl ring are electron-withdrawing groups, which generally deactivate the aromatic rings towards electrophilic attack. masterorganicchemistry.com Halogens, however, are an exception as they are deactivating yet ortho-, para-directing. masterorganicchemistry.com In the case of the 4-fluoronaphthalene moiety, the fluorine atom will direct incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the dichlorophenyl group, leaving the ortho positions (C3 and C5) as potential sites for substitution.
The α-positions (C1, C4, C5, C8) of naphthalene are generally more reactive towards electrophiles than the β-positions (C2, C3, C6, C7). vpscience.orglibretexts.org This is due to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance structures that keep one of the rings fully aromatic. libretexts.org The fluorine at C4 deactivates the ring, but its ortho-directing effect would favor substitution at C3 and C5. However, attack at the β-position C3 is generally less favored in naphthalenes. vpscience.org Therefore, the most likely position for electrophilic attack on the fluorinated ring, based on electronic effects, would be the C5 (α) position.
Steric hindrance from the bulky 1-(2,4-dichlorophenyl) group will significantly influence the regioselectivity. youtube.comlibretexts.org This group will likely hinder electrophilic attack at the ortho position C8. Similarly, the fluorine atom itself, although small, will exert some steric hindrance at the adjacent C3 position.
Considering the combined electronic and steric effects, electrophilic attack is most likely to occur on the naphthalene ring that does not bear the fluorine atom, specifically at the C5 or C8 positions. However, the C8 position is sterically hindered by the adjacent dichlorophenyl group. youtube.com Therefore, the C5 position emerges as the most probable site for electrophilic substitution. If the reaction conditions are harsh enough to overcome the deactivation, substitution might occur at the C7 position as well.
| Position of Attack | Electronic Effects | Steric Effects | Predicted Outcome |
|---|---|---|---|
| C2 | Less favored (β-position) | Less hindered | Minor product |
| C3 | Ortho to Fluorine (electronically directed but β-position) | Slightly hindered by Fluorine | Minor product |
| C5 | Favored (α-position) | Less hindered | Major product |
| C6 | Less favored (β-position) | Less hindered | Minor product |
| C7 | Less favored (β-position) | Less hindered | Possible minor product under forcing conditions |
| C8 | Favored (α-position) | Highly hindered by Dichlorophenyl group | Very minor product, if any |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. chemistrysteps.comwikipedia.org
For an SNAr reaction to proceed readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.orglibretexts.org These groups stabilize the intermediate Meisenheimer complex through resonance. In this compound, the dichlorophenyl group is electron-withdrawing. However, it is not in a classic ortho or para position relative to the fluorine atom to provide significant resonance stabilization. The primary activation in this case would be the inductive electron withdrawal by the dichlorophenyl moiety and the inherent reactivity of the naphthalene system. The presence of the dichlorophenyl group would make the naphthalene ring more electron-deficient and thus more susceptible to nucleophilic attack compared to a simple 1-fluoronaphthalene.
| Factor | Influence on Reactivity | Rationale |
|---|---|---|
| Fluorine as Leaving Group | Enhances reactivity | High electronegativity stabilizes the Meisenheimer complex through a strong inductive effect. stackexchange.com |
| Dichlorophenyl Group | Moderately enhances reactivity | Acts as an electron-withdrawing group, increasing the electrophilicity of the naphthalene ring. libretexts.org |
| Position of Dichlorophenyl Group | Limited activation | Not in an ortho or para position to the fluorine, so no direct resonance stabilization of the intermediate. chemistrysteps.comlibretexts.org |
Molecular Level Biological Interactions and Structure Activity Relationships
Investigations of Molecular Targets and Binding Mechanisms
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For derivatives of the naphthalene (B1677914) scaffold, these interactions are diverse and can lead to a range of cellular responses.
Interaction with Enzymes and Receptors
Naphthalene-based compounds have been shown to interact with a variety of enzymes and receptors. The nature of these interactions is largely governed by the type and position of substituents on the naphthalene core and the attached phenyl ring. For instance, many naphthalene derivatives are known to be cytotoxic and have applications in various pathophysiological conditions including cancer and inflammatory diseases. The reactive metabolites of naphthalene, such as epoxides and naphthoquinones, can covalently interact with cellular proteins, including enzymes. nih.gov
While direct enzymatic or receptor targets for 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene are not specifically identified in the available literature, related structures suggest potential interactions. For example, some naphthalene derivatives act as inhibitors of enzymes like tubulin, which is crucial for cell division, making them potential anticancer agents. nih.gov The dichlorophenyl group, a common moiety in various bioactive compounds, can influence binding affinity and selectivity towards specific enzyme or receptor pockets through hydrophobic and electronic interactions. The fluorine atom on the naphthalene ring can also play a significant role in modulating binding affinity, often by forming hydrogen bonds or altering the electronic properties of the aromatic system.
Modulation of Cellular Signaling Pathways
The interaction of a compound with its molecular target(s) often triggers a cascade of events known as cellular signaling pathways, which can ultimately lead to a physiological response. Natural compounds and their synthetic derivatives are known to affect numerous important cellular signaling pathways, including those involved in cell proliferation, apoptosis (programmed cell death), and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways. frontiersin.org
Flavonoids, which share some structural similarities with phenyl-substituted aromatic systems, have been shown to modulate a wide variety of these key signaling proteins related to apoptosis and cell-cycle regulation. nih.gov For a compound like this compound, it is plausible that it could modulate similar pathways. The specific signaling pathways affected would depend on the initial molecular interactions. For example, if the compound were to inhibit a key kinase in a particular pathway, it could lead to the downregulation of downstream signaling and potentially inhibit cell growth. Rutin, a bioflavonoid, for instance, has been shown to modulate signaling pathways by repressing the phosphorylation of certain kinases. mdpi.com
Structure-Activity Relationship (SAR) Studies on the this compound Scaffold
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. edgccjournal.org These studies help in the design of more potent and selective drug candidates.
Impact of Halogen Position and Substitution Pattern
The presence, type, and position of halogen atoms on an aromatic scaffold can dramatically influence its biological activity. Halogens can affect a molecule's lipophilicity, electronic properties, and steric profile, all of which are critical for ligand-receptor interactions.
In the case of this compound, the dichlorophenyl group and the fluorine on the naphthalene ring are key determinants of its potential activity. Studies on halogen-substituted 1,4-naphthoquinones have shown that the presence and position of halogens are essential for their antifungal activity. researchgate.net For instance, the introduction of a chloro group at a specific position was found to be crucial for the antifungal effect.
The 2,4-dichloro substitution pattern on the phenyl ring is a common feature in many biologically active compounds and is known to enhance activity in certain contexts. This substitution pattern can influence the conformation of the phenyl ring relative to the naphthalene core, which in turn affects how the molecule fits into a binding site.
Role of the Naphthalene Core and Phenyl Group Conformation
The naphthalene core serves as a rigid scaffold for the attachment of various functional groups. Its extended aromatic system can participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. researchgate.net The relative orientation, or conformation, of the phenyl group with respect to the naphthalene core is a critical factor for biological activity. This conformation is influenced by the substitution pattern on both rings.
For this compound, the bulky chlorine atoms at the 2 and 4 positions of the phenyl ring will likely force a twisted conformation relative to the naphthalene ring. This specific three-dimensional arrangement will be a key factor in determining its ability to bind to a particular biological target.
Table 1: General SAR Observations for Naphthalene Derivatives
| Structural Feature | Impact on Biological Activity |
| Naphthalene Core | Provides a rigid scaffold for substituent attachment; participates in π-π stacking. |
| Phenyl Group | Can enhance binding through hydrophobic interactions; conformation is critical. |
| Halogen Substitution | Modulates lipophilicity, electronic properties, and steric interactions. |
| Position of Substituents | Crucially determines the overall shape and electronic distribution of the molecule, affecting target binding. |
This table represents generalized SAR principles for naphthalene derivatives and is not specific to this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
In the absence of experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential interactions of a ligand with a biological target. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed against a variety of known drug targets to identify potential binding partners. The docking scores would provide an estimate of the binding affinity, and the predicted binding pose would reveal key interactions, such as hydrogen bonds and hydrophobic contacts. For example, a study on new sulphonamide derivatives bearing a naphthalene moiety used molecular docking to show that the most potent compound inhibited tubulin polymerization by interacting at the colchicine-binding site. nih.gov
Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time. An MD simulation of this compound bound to a potential target would provide information on the flexibility of the ligand and the protein, and how their interactions evolve. This can help to validate the docking results and provide a more dynamic picture of the binding event.
Table 2: In Silico Tools and Their Applications in Drug Discovery
| Computational Tool | Application |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of a ligand-receptor complex. |
| In Silico ADME/Tox Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity properties of a compound. |
This table provides a general overview of in silico tools and their uses.
Binding Site Analysis
There is no published research detailing the binding site analysis of this compound with any biological target. Information regarding its interaction with specific amino acid residues, the nature of its binding pocket, or the types of intermolecular forces involved (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) is not available.
Predicted Binding Affinities
No computational or experimental data on the predicted binding affinities of this compound for any protein or receptor have been reported. Therefore, quantitative measures of its binding strength, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), are unknown.
Ligand Design Principles for Specific Biochemical Assays
Due to the absence of studies on its biological activity, there are no established ligand design principles based on the this compound scaffold for the development of probes or modulators for specific biochemical assays.
In Vitro Mechanistic Studies (e.g., enzyme inhibition kinetics, receptor binding assays at a molecular level)
No in vitro mechanistic studies for this compound have been documented. This includes a lack of data from enzyme inhibition kinetic studies that would elucidate its mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or from receptor binding assays that would characterize its affinity and selectivity for specific receptors.
Potential Non Clinical Applications and Future Research Perspectives
Utility as a Synthetic Intermediate for Complex Molecules
The structure of 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene suggests its potential as a valuable synthetic intermediate. The presence of multiple, distinct halogen atoms (fluorine and chlorine) at specific positions on the aromatic rings offers chemists regioselective handles for a variety of cross-coupling reactions. For instance, the carbon-fluorine bond and carbon-chlorine bonds can be selectively activated under different catalytic conditions (e.g., using specific palladium, nickel, or copper catalysts) to introduce new functional groups.
This differential reactivity would allow for the stepwise construction of more complex, poly-functionalized aromatic systems. The naphthalene (B1677914) core provides a rigid scaffold, while the dichlorophenyl group introduces further sites for modification. This could be particularly useful in the synthesis of novel pharmaceutical precursors, agrochemicals, or complex organic materials where precise control over the final three-dimensional structure is crucial.
Applications in Material Science
The inherent aromaticity and halogenation of this compound make it a candidate for investigation in material science, although specific experimental data is not currently available.
Optoelectronic Properties (e.g., as a fluorophore or chromophore precursor)
Fluorinated and chlorinated aromatic compounds can possess unique photophysical properties. The electron-withdrawing nature of the halogen atoms can influence the electronic energy levels of the naphthalene system, potentially leading to interesting absorption and emission characteristics. While not a conventional fluorophore itself, it could serve as a precursor or building block for larger conjugated systems with tailored optoelectronic properties. For example, by replacing the halogen atoms with chromophoric or auxochromic groups through cross-coupling reactions, researchers could develop novel dyes, fluorescent sensors, or materials for organic light-emitting diodes (OLEDs).
Supramolecular Chemistry and Self-Assembly (based on intermolecular interactions)
The presence of fluorine and chlorine atoms on the molecular framework provides opportunities for various non-covalent interactions that are fundamental to supramolecular chemistry. Halogen bonding (interactions involving the electrophilic region on the halogen atoms) and π-π stacking interactions between the aromatic naphthalene and dichlorophenyl rings could direct the self-assembly of these molecules into ordered, crystalline structures. The specific arrangement and strength of these interactions would dictate the packing in the solid state, influencing properties like solubility, melting point, and even charge transport in the resulting material.
Development as Chemical Probes for Biological Research
A chemical probe is a small molecule used to study and manipulate biological systems. While there is no current research on this compound for this purpose, its structure contains features that could be exploited. The fluoronaphthalene moiety is a known structural motif in some biologically active compounds. The molecule could be functionalized to incorporate reactive groups or reporter tags, allowing it to bind to specific biological targets. The fluorine atom could also be replaced with a fluorine-18 (B77423) isotope, enabling its use as a tracer in Positron Emission Tomography (PET) imaging, provided it can be targeted to a specific tissue or receptor.
Advanced Methodologies for Synthesis and Characterization
The synthesis of this compound would likely involve a Suzuki or Stille coupling reaction between a fluoronaphthalene-boronic acid (or stannane) derivative and a dichlorophenyl-halide, or vice-versa. Advanced synthetic methodologies, such as microwave-assisted synthesis or continuous flow chemistry, could be employed to optimize the reaction conditions, improve yields, and reduce reaction times.
For characterization, a combination of standard and advanced analytical techniques would be essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) would be critical for confirming the molecular structure. High-resolution mass spectrometry (HRMS) would verify the exact molecular weight and elemental composition. Single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure and reveal the intermolecular interactions governing its crystal packing.
Theoretical Advancements and Predictive Modeling
In the absence of experimental data, computational chemistry and theoretical modeling offer a powerful approach to predict the properties and potential applications of this compound. Density Functional Theory (DFT) calculations could be used to model its electronic structure, predict its UV-Visible absorption spectrum, and calculate its molecular orbitals (HOMO/LUMO levels), which are crucial for understanding its potential optoelectronic behavior. Molecular dynamics simulations could be used to study its self-assembly behavior and predict the stability of potential supramolecular structures. These theoretical studies can guide future experimental work by identifying the most promising avenues for research.
Interdisciplinary Research Opportunities
The structure of this compound, a halogenated aromatic hydrocarbon, suggests several avenues for interdisciplinary research, should the compound be synthesized and characterized.
Materials Science: The presence of fluorine and chlorine atoms on the naphthalene core could impart unique electronic and photophysical properties. Research in this area would involve collaboration between organic chemists, materials scientists, and physicists to investigate its potential use in:
Organic Electronics: As a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The halogen atoms can influence molecular packing, charge transport, and energy levels.
Advanced Polymers: As a monomer or additive to create polymers with enhanced thermal stability, flame retardancy, or specific optical properties.
Environmental Science: The environmental fate and toxicological profile of halogenated naphthalenes are of significant concern. epa.govumed.plcanada.ca Interdisciplinary research involving environmental chemists, toxicologists, and biologists would be crucial to:
Assess Bioaccumulation and Persistence: Determine the compound's potential to accumulate in organisms and persist in the environment. epa.govnih.gov
Evaluate Toxicological Effects: Investigate its potential toxicity to various organisms and ecosystems, including its ability to act as an endocrine disruptor or a carcinogen. umed.plnih.govtandfonline.com
Computational Chemistry: In the absence of experimental data, computational modeling provides a powerful tool for predicting the properties and behavior of this compound. Collaboration between theoretical chemists and experimentalists could:
Predict Physicochemical Properties: Use Density Functional Theory (DFT) and other computational methods to estimate properties such as molecular geometry, electronic structure, and spectroscopic signatures (NMR, IR, UV-Vis).
Model Reactivity and Interactions: Simulate its interactions with biological macromolecules or its degradation pathways in the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
